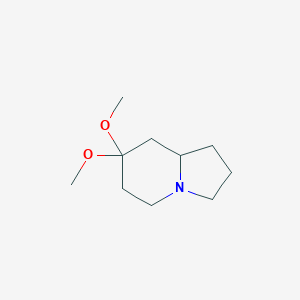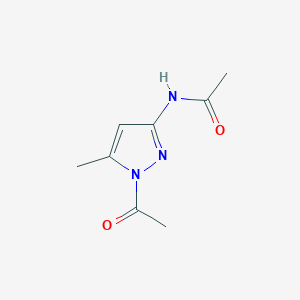![molecular formula C21H24N2O3 B12916357 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one CAS No. 113499-69-7](/img/structure/B12916357.png)
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a benzofuran ring system substituted with a phenylpiperazine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.
Introduction of the Propoxy Linker: The propoxy linker is introduced through nucleophilic substitution reactions, often using alkyl halides or tosylates.
Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the phenylpiperazine moiety to the propoxy linker, typically through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran ring or the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacological Research: It is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
作用机制
The mechanism of action of 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors.
相似化合物的比较
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one is unique due to its specific structural features, such as the benzofuran core and the phenylpiperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for further research and development.
属性
CAS 编号 |
113499-69-7 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
5-[3-(4-phenylpiperazin-1-yl)propoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H24N2O3/c24-20-16-26-21-8-7-18(15-19(20)21)25-14-4-9-22-10-12-23(13-11-22)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14,16H2 |
InChI 键 |
ZDVDUIDJZDJRMN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCC3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)




![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
